- Stereoselective desymmetrizations of dinitriles to synthesize lactones, Tetrahedron Letters, 2022, 88,
Cas no 93381-28-3 ((2R)-3-Bromo-2-methylpropan-1-ol)
(2R)-3-Bromo-2-methylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (R)-3-Bromo-2-methylpropan-1-ol
- (2R)-3-bromo-2-methylpropan-1-ol
- (R)-(-)-3-BROMO-2-METHYL-1-PROPANOL
- (R)-(?)-3-Bromo-2-methyl-1-propanol
- (2R)-3-Bromo-2-methyl-1-propanol (ACI)
- 1-Propanol, 3-bromo-2-methyl-, (R)- (ZCI)
- (R)-3-Bromo-2-methyl-1-propanol
- (R)-3-Bromo-2-methylpropanol
- (R)-3-Hydroxy-2-methylpropyl bromide
- 3-Bromo-2-(R)-methyl-1-propanol
- 1-Propanol, 3-bromo-2-methyl-, (2R)-
- (R)-(-)-3-Bromo-2-methyl-1-propanol, 97%
- (R)-(-)-3-Brom-2-methyl-1-propanol 97%
- BDBM36057
- BBL102374
- DTXSID30439884
- AS-60766
- (R)-(+)-3-bromo-2-methyl-1-propanol
- (2R)-3-Bromo-2-methyl-propan-1-ol
- (R)-(-)-3-Bromo-2-methyl-1-propanol, purum, >=96.0% (sum of enantiomers, GC)
- 93381-28-3
- MFCD00013302
- STL556175
- (R)-3-bromo-2-methyl-propan-1-ol
- (2R)-3-bromo-2-methyl-1-propanol
- 3-Bromo-2-methyl-1-propanol #
- (R)-(-)-3-bromo-2-methyl1-propanol
- DB-027072
- (R)-(-)-3bromo-2-methyl-1-propanol
- SCHEMBL381232
- CS-0142517
- DTXCID50390706
- AKOS016845842
- (2R)-3-Bromo-2-methylpropan-1-ol
-
- MDL: MFCD00013302
- Inchi: 1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m0/s1
- InChI Key: KIBOHRIGZMLNNS-BYPYZUCNSA-N
- SMILES: [C@@H](C)(CO)CBr
Computed Properties
- Exact Mass: 151.98368g/mol
- Monoisotopic Mass: 151.98368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 30.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.1
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Color/Form: Light brown transparent liquid
- Density: 1.461 g/mL at 20 °C(lit.)
- Melting Point: Not available
- Boiling Point: 73-74 °C/9 mmHg(lit.)
- Flash Point: Fahrenheit: 186.8 ° f < br / > Celsius: 86 ° C < br / >
- Refractive Index: n20/D 1.484(lit.)
- PSA: 20.23000
- LogP: 1.00970
- Optical Activity: [α]25/D −6.6°, c = 2 in chloroform
- Vapor Pressure: 0.3±0.7 mmHg at 25°C
(2R)-3-Bromo-2-methylpropan-1-ol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NA 1993 / PGIII
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
- FLUKA BRAND F CODES:9
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2R)-3-Bromo-2-methylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0142517-1g |
(R)-3-Bromo-2-methylpropan-1-ol |
93381-28-3 | 1g |
$253.0 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00687-5g |
(R)-3-Bromo-2-methylpropan-1-ol |
93381-28-3 | 97% | 5g |
¥4898.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00687-1g |
(R)-3-Bromo-2-methylpropan-1-ol |
93381-28-3 | 97% | 1g |
¥1058.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 325066-1G |
(2R)-3-Bromo-2-methylpropan-1-ol |
93381-28-3 | 97% | 1G |
¥734.71 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 325066-5G |
(2R)-3-Bromo-2-methylpropan-1-ol |
93381-28-3 | 97% | 5G |
¥3405.74 | 2022-02-24 | |
| TRC | R191545-250mg |
(2R)-3-Bromo-2-methylpropan-1-ol |
93381-28-3 | 250mg |
$ 215.00 | 2022-06-03 | ||
| TRC | R191545-500mg |
(2R)-3-Bromo-2-methylpropan-1-ol |
93381-28-3 | 500mg |
$ 350.00 | 2022-06-03 | ||
| A2B Chem LLC | AB55463-5g |
(R)-3-Bromo-2-methylpropan-1-ol |
93381-28-3 | 95% | 5g |
$585.00 | 2024-07-18 | |
| abcr | AB546553-5 g |
(2R)-3-Bromo-2-methyl-propan-1-ol; . |
93381-28-3 | 5g |
€607.10 | 2023-04-13 | ||
| eNovation Chemicals LLC | D767417-100mg |
(R)-3-Bromo-2-methylpropan-1-ol |
93381-28-3 | 97% | 100mg |
$75 | 2024-06-07 |
(2R)-3-Bromo-2-methylpropan-1-ol Production Method
Production Method 1
Production Method 2
- Synthetic tetraethers and strategies for synthesis thereof, World Intellectual Property Organization, , ,
Production Method 3
- Haloalkane dehalogenase catalysed desymmetrization and tandem kinetic resolution for the preparation of chiral haloalcohols, Tetrahedron, 2012, 68(37), 7645-7650
Production Method 4
- A Scalable, Nonenzymatic Synthesis of Highly Stereopure Difunctional C4 Secondary Methyl Linchpin Synthons, Journal of Organic Chemistry, 2015, 80(3), 1610-1617
Production Method 5
- Preparation of (R)-3-halogeno-2-methylpropanols, Japan, , ,
Production Method 6
- The intramolecular nitrile oxide cycloaddition (INOC) route to the ergot alkaloids: use of the isoxazoline to γ-amino alcohol conversion in the total synthesis of (+)-paliclavine, Tetrahedron, 1984, 40(12), 2345-58
(2R)-3-Bromo-2-methylpropan-1-ol Raw materials
(2R)-3-Bromo-2-methylpropan-1-ol Preparation Products
(2R)-3-Bromo-2-methylpropan-1-ol Suppliers
(2R)-3-Bromo-2-methylpropan-1-ol Related Literature
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on (2R)-3-Bromo-2-methylpropan-1-ol
Introduction to (2R)-3-Bromo-2-methylpropan-1-ol (CAS No. 93381-28-3)
Compound with the chemical name (2R)-3-Bromo-2-methylpropan-1-ol and the CAS number 93381-28-3 is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound, belonging to the class of brominated alcohols, has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development.
The molecular structure of (2R)-3-Bromo-2-methylpropan-1-ol consists of a branched alkyl chain with a bromine substituent at the third carbon position and a hydroxyl group at the first carbon position. The presence of the chiral center at the second carbon atom, indicated by the (R) configuration, makes this compound an interesting subject for stereochemical studies. Such stereochemistry is crucial in pharmaceuticals, where the spatial arrangement of atoms can significantly influence the biological activity of a molecule.
In recent years, there has been a growing interest in brominated compounds due to their versatility in synthetic transformations. The bromine atom in (2R)-3-Bromo-2-methylpropan-1-ol serves as a reactive site for various chemical reactions, including cross-coupling reactions, which are fundamental in constructing complex organic molecules. These reactions are widely employed in the synthesis of pharmaceuticals, agrochemicals, and materials science.
The compound's utility extends to its role as an intermediate in the synthesis of more complex molecules. For instance, it can be used to prepare chiral building blocks for drug candidates. The stereochemistry of (2R)-3-Bromo-2-methylpropan-1-ol is particularly valuable in this context, as it allows for the controlled synthesis of enantiomerically pure compounds. Such purity is often required for therapeutic agents to ensure optimal efficacy and minimal side effects.
Recent research has highlighted the importance of chiral auxiliaries and catalysts in asymmetric synthesis. The use of (2R)-3-Bromo-2-methylpropan-1-ol as a precursor has enabled scientists to develop novel methods for constructing enantiomerically enriched products. These advancements have not only improved the efficiency of synthetic routes but also expanded the toolkit available for medicinal chemists.
The pharmaceutical industry has shown particular interest in brominated alcohols due to their potential as bioactive molecules or intermediates. For example, derivatives of (2R)-3-Bromo-2-methylpropan-1-ol have been explored for their antimicrobial and anti-inflammatory properties. The bromine atom can enhance binding interactions with biological targets, making these compounds attractive candidates for further development.
In addition to pharmaceutical applications, this compound has found utility in materials science. Brominated compounds are known for their flame-retardant properties, and derivatives of (2R)-3-Bromo-2-methylpropan-1-ol have been investigated as additives for polymers and other materials. These applications leverage the reactivity and stability of bromine-containing molecules to improve material performance.
The synthesis of (2R)-3-Bromo-2-methylpropan-1-ol itself is an area of active research. Recent studies have focused on developing more efficient and sustainable methods for its production. Catalytic processes that minimize waste and energy consumption are particularly desirable in modern chemical manufacturing. Such green chemistry approaches align with global efforts to reduce the environmental impact of industrial processes.
The role of computational chemistry in understanding and optimizing synthetic pathways cannot be overstated. Molecular modeling techniques have been employed to predict reaction outcomes and identify optimal conditions for synthesizing (2R)-3-Bromo-2-methylpropan-1-ol. These computational methods complement experimental work by providing insights into reaction mechanisms and potential intermediates.
In conclusion, (2R)-3-Bromo-2-methylpropan-1-ol (CAS No. 93381-28-3) is a versatile compound with significant applications in synthetic chemistry and pharmaceutical research. Its unique structural features, including the chiral center and bromine substituent, make it a valuable building block for various chemical transformations. The ongoing research into its synthesis and applications underscores its importance in both academic and industrial settings.
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